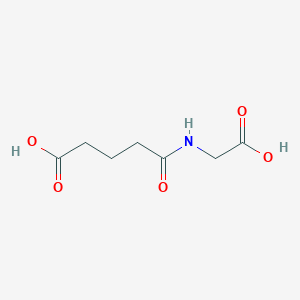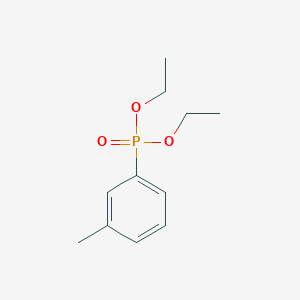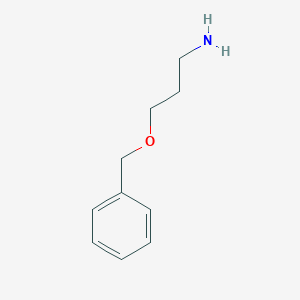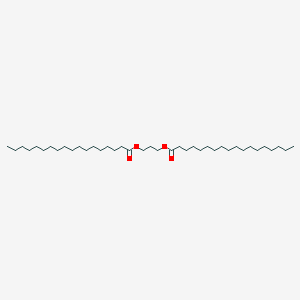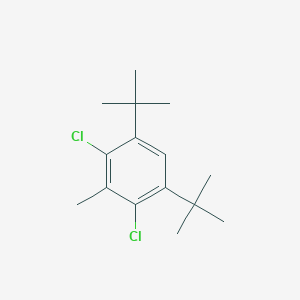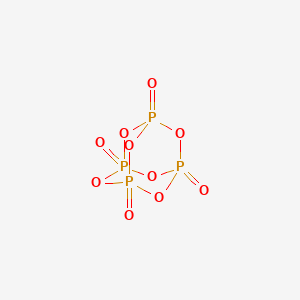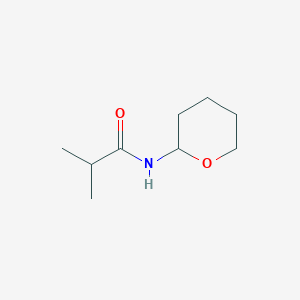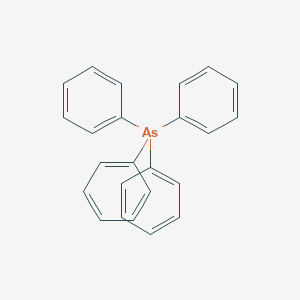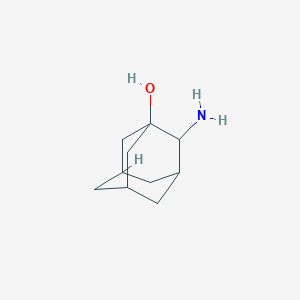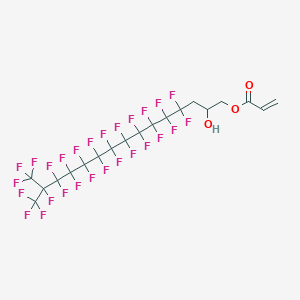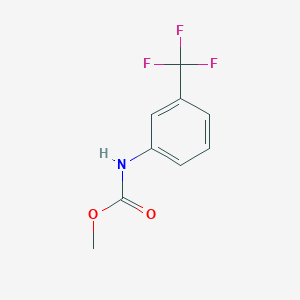
Methyl m-trifluoromethylcarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl m-trifluoromethylcarbanilate is a compound that falls within the broader category of trifluoromethylated organic compounds. These compounds are known for their diverse applications in materials science, agrochemistry, and the pharmaceutical industry. Approximately 10% of therapeutic drugs have a partially fluorinated moiety, highlighting the significance of fluorinated compounds in drug development .
Synthesis Analysis
The synthesis of trifluoromethylated compounds, such as Methyl m-trifluoromethylcarbanilate, often involves the use of trifluoromethyl carbanions. These carbanions can be generated through various methods, including the treatment of Me3SiCF3 with KF(s) and Ph3SnF catalyst, as described in the synthesis of trifluoromethylated azines . Another method for the synthesis of related compounds involves the use of methylsulfinyl carbanion in dimethyl sulfoxide, which can catalyze rapid permethylation reactions . Additionally, novel methods have been developed to synthesize methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions, which could be adapted for the synthesis of Methyl m-trifluoromethylcarbanilate .
Molecular Structure Analysis
The molecular structure of related trifluoromethyl compounds has been studied using various techniques. For instance, the gas phase structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . This type of structural analysis is crucial for understanding the conformational properties of Methyl m-trifluoromethylcarbanilate.
Chemical Reactions Analysis
Trifluoromethyl carbanions, which are key intermediates in the synthesis of Methyl m-trifluoromethylcarbanilate, are known to participate in various chemical reactions. For example, they can undergo nucleophilic oxidative substitution of hydrogen in azines . Electrophilic difluoro(phenylthio)methylation using bromodifluoro(phenylthio)methane and silver hexafluoroantimonate has also been reported, which could potentially be applied to the synthesis of Methyl m-trifluoromethylcarbanilate .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The stability of alpha-trifluoromethyl carbanions, for example, is affected by factors such as the hybridization of the orbital accommodating lone pair electrons and the electronic nature of the alpha-substituents . The effect of fluorination on the structure and configurational stability of alpha-sulfonyl carbanions has been studied, revealing that fluorine substitution significantly affects the structure and energy of these anions10. These findings are relevant to understanding the properties of Methyl m-trifluoromethylcarbanilate.
Safety And Hazards
Propriétés
IUPAC Name |
methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWBPKDKRPCTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171801 |
Source


|
| Record name | Methyl m-trifluoromethylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl m-trifluoromethylcarbanilate | |
CAS RN |
18584-93-5 |
Source


|
| Record name | Methyl m-trifluoromethylcarbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl m-trifluoromethylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

